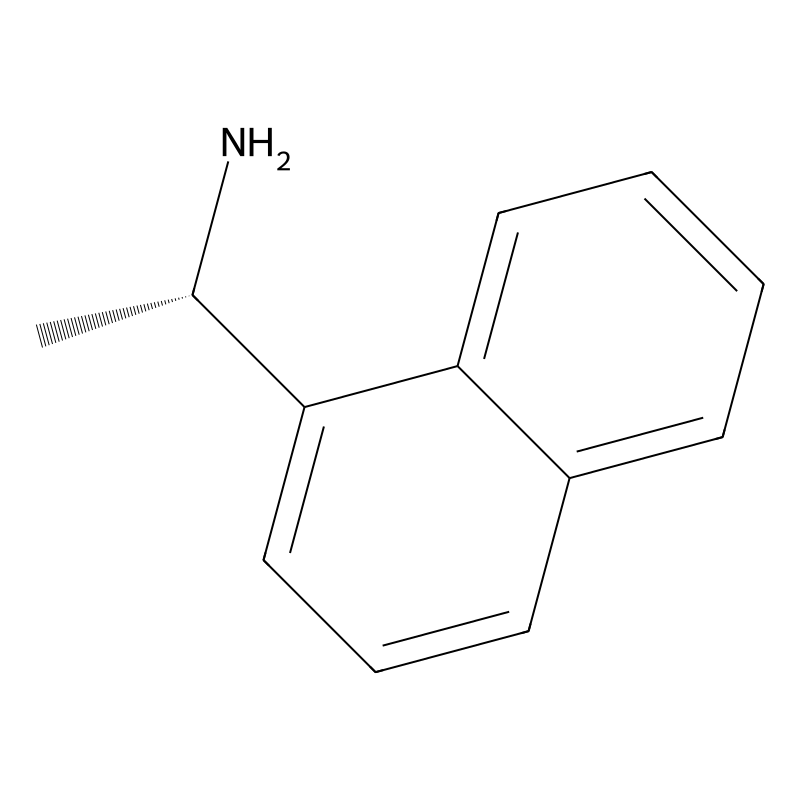

(S)-(-)-1-(1-Naphthyl)ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chiral Solvating Agent Precursor

One primary application of (S)-(-)-1-(1-Naphthyl)ethylamine lies in the synthesis of chiral thiourea solvating agents. These agents are crucial tools in analytical chemistry for the enantiodiscrimination (differentiation of mirror-image isomers) of α-hydroxy and α-amino acids using nuclear magnetic resonance (NMR) spectroscopy. []

(S)-(-)-1-(1-Naphthyl)ethylamine, with the Chemical Abstracts Service number 10420-89-0, is a chiral organic compound characterized by its naphthalene moiety attached to an ethylamine group. This compound is known for its unique stereochemistry, which contributes to its biological activity and utility in various

- Reduction Reactions: It can undergo reduction with sodium tetrahydroborate in methanol, yielding high yields of products .

- Acylation: The compound is also involved in acylation reactions utilizing Candida antarctica lipase B, especially in ionic liquids, which enhances enantiomeric excess .

- Enantioselective Catalysis: It serves as a chiral ligand in heterogeneous catalysis, particularly on platinum surfaces, where its orientation affects catalytic activity .

(S)-(-)-1-(1-Naphthyl)ethylamine exhibits significant biological activities, particularly in pharmacology. Its chiral nature allows it to interact selectively with biological targets, making it a candidate for drug development. Studies have shown that it can act as an inhibitor for certain enzymes and receptors, influencing various metabolic pathways. For instance, its interactions in enzyme-catalyzed reactions have been explored to enhance selectivity and efficiency in synthetic applications .

The synthesis of (S)-(-)-1-(1-Naphthyl)ethylamine can be achieved through several methods:

- Enzymatic Resolution: Utilizing lipases in ionic liquids has been reported as an efficient method for resolving racemic mixtures into their enantiomers .

- Chemical Synthesis: Traditional synthetic routes involve the reaction of naphthalene derivatives with ethylamine under controlled conditions, often employing reducing agents like sodium tetrahydroborate or sodium hydrogencarbonate to facilitate the process .

- Chiral Catalysis: The compound can also be synthesized through asymmetric catalysis involving chiral catalysts that promote enantioselective transformations .

(S)-(-)-1-(1-Naphthyl)ethylamine finds applications across various fields:

- Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients due to its chiral nature.

- Catalysis: The compound is employed as a chiral ligand in asymmetric synthesis and catalysis, enhancing the selectivity of reactions.

- Research: It serves as a model compound for studying enantioselectivity and catalytic mechanisms in organic chemistry .

Interaction studies involving (S)-(-)-1-(1-Naphthyl)ethylamine focus on its binding affinities and catalytic behaviors. Research has demonstrated that the spatial orientation of this compound on catalytic surfaces significantly influences reaction outcomes. For example, studies on its interaction with platinum surfaces reveal that temperature variations affect its stability and reactivity, impacting catalytic efficiency . Additionally, its role in enzyme-catalyzed reactions highlights the importance of molecular interactions in achieving desired selectivities.

Several compounds share structural similarities with (S)-(-)-1-(1-Naphthyl)ethylamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-(+)-1-(1-Naphthyl)ethylamine | Enantiomer of (S)-(-)-1-(1-Naphthyl)ethylamine | Opposite chirality affecting biological activity |

| 1-(2-Naphthyl)ethylamine | Similar naphthalene structure | Different naphthalene position alters reactivity |

| 2-Amino-1-naphthalenemethanol | Contains hydroxyl group | Changes solubility and reactivity patterns |

| 1-(Phenyl)ethylamine | Lacks naphthalene moiety | Less steric hindrance compared to naphthalene derivatives |

These compounds illustrate the diversity within this chemical class while highlighting how variations in structure can influence properties and applications.

Enzymatic Resolution Approaches

Lipase-Mediated Kinetic Resolution

Candida antarctica lipase B (CALB) is the most effective biocatalyst for NEA resolution. In ionic liquids (ILs) such as [C₆mim][Tf₂N], CALB achieves 49.3% conversion and 99.2% enantiomeric excess (ee) for (R)-NEA using vinyl n-octanoate as the acyl donor. The enzyme follows a ping-pong bi-bi mechanism with substrate inhibition, where high concentrations of NEA (Kₘ = 461.8 mmol/L) and acyl donor (Kₘ = 262.1 mmol/L) reduce activity. Immobilization on magnetic nanoparticles (MNPs) enhances CALB’s operational stability, retaining 80% activity after 10 cycles in continuous-flow systems. Compared to Novozym 435, CALB-MNPs exhibit lower activity but superior enantioselectivity (E > 200).

Key Parameters for Lipase-Catalyzed Resolution

| Parameter | Value | Source |

|---|---|---|

| Solvent | [C₆mim][Tf₂N] | |

| Temperature | 25–40°C | |

| ee | 99.2% (R) | |

| Conversion | 49.3% | |

| Half-life (t₁/₂) | 46.9 min (free CALB) |

ω-Amine Transaminase Catalyzed Asymmetric Synthesis

ω-Transaminases (ω-TAms) enable asymmetric synthesis of NEA from prochiral ketones. Engineering AtATA via pocket modification (mutant M4: D224K/V149A/L182F/L187F) increased catalytic efficiency (kₐₜ/Kₘ) by 59-fold to 5.9 L·min⁻¹·mmol⁻¹ for 1-acetonaphthone. Using L-alanine as the amino donor, this mutant achieved 78% yield and >99.5% ee for (R)-NEA in a 50 mL scaled system. Key enhancements included strengthened intramolecular interactions and expanded substrate-binding pockets, which also improved thermostability (t₁/₂ = 46.9 min vs. 29.3 min for wild-type).

Comparative Performance of ω-TAms

| Enzyme Variant | kₐₜ/Kₘ (L·min⁻¹·mmol⁻¹) | ee | Yield |

|---|---|---|---|

| Wild-type AtATA | 0.1 | 85% | 45% |

| M4 Mutant | 5.9 | >99.5% | 78% |

Enzyme Immobilization Techniques for Enhanced Efficiency

Immobilization improves enzyme reusability and stability. CALB encapsulated in sol-gel matrices retained 90% activity after 15 batches in dynamic kinetic resolution (DKR) systems. Magnetic nanoparticle (MNP) immobilization facilitated easy separation, achieving 82% residual activity after 10 cycles. Novozym 435, a commercial CALB resin, showed higher initial activity but lower enantioselectivity (E = 150 vs. E > 200 for CALB-MNPs).

Chemical Synthesis Approaches

Asymmetric Catalytic Hydrogenation

The patented Ru(II)-catalyzed reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate yields 90–93% (S)-NEA with 96% ee. Chiral Ru complexes with (1S,2S)-diphenylethylamine ligands induce asymmetry, while polar solvents (DMF, methanol) optimize reaction rates.

Reaction Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ru(II)-TsDPEN | |

| Solvent | DMF/Methanol | |

| Temperature | 25°C | |

| Yield | 90–93% | |

| ee | 96% |

Dynamic Kinetic Resolution (DKR)

Continuous-flow DKR combines CALB and Pd/SiO₂ catalysts, achieving 85% yield and 98% ee for (S)-NEA. Ammonium formate serves as both hydrogen donor and racemizing agent, enabling near-quantitative conversion in 10 h.

The optical resolution of (S)-(-)-1-(1-Naphthyl)ethylamine through classical salt formation represents a fundamental approach in stereochemical separation techniques [9]. This methodology relies on the formation of diastereomeric salts between the racemic amine substrate and enantiopure chiral acids, exploiting the differential physical properties of the resulting diastereomers to achieve separation [10].

Fundamental Principles of Classical Resolution

Classical chiral resolution through salt formation operates on the principle that while enantiomers possess identical physical properties, diastereomers exhibit distinct characteristics such as solubility, melting point, and crystallization behavior [9] [13]. The process involves reacting the racemic (S)-(-)-1-(1-Naphthyl)ethylamine with an optically pure chiral acid to generate a mixture of diastereomeric salts, which can subsequently be separated by conventional crystallization techniques [10].

The selection of appropriate chiral resolving agents is critical for successful resolution [20]. The most commonly employed chiral acids for the resolution of (S)-(-)-1-(1-Naphthyl)ethylamine include tartaric acid, mandelic acid, camphoric acid, and various derivatives thereof [9] [11].

Tartaric Acid as a Resolving Agent

Tartaric acid derivatives represent one of the most extensively utilized classes of chiral resolving agents [12] [31]. Both L-(+)-tartaric acid and D-(-)-tartaric acid have demonstrated efficacy in the resolution of aromatic amines, including (S)-(-)-1-(1-Naphthyl)ethylamine [11] [12]. The dihydroxy dicarboxylic acid structure of tartaric acid provides multiple hydrogen bonding sites, facilitating the formation of stable diastereomeric salt complexes [31].

Research has demonstrated that tartaric acid-based resolutions of (S)-(-)-1-(1-Naphthyl)ethylamine typically yield products with optical purities ranging from 92.4 to 96.5 percent enantiomeric excess, with yields varying between 65.8 and 78.4 percent depending on the specific crystallization conditions employed [24] [25].

Mandelic Acid Resolution Systems

Mandelic acid, particularly in its R-(+) and S-(-) forms, has proven highly effective for the resolution of basic pharmaceutical compounds [11] [12]. The phenylglycolic acid structure of mandelic acid provides both carboxylic acid functionality for salt formation and aromatic character that enhances interactions with naphthyl-containing substrates [12].

Studies have shown that mandelic acid-based resolutions of (S)-(-)-1-(1-Naphthyl)ethylamine achieve optical purities of approximately 95.1 percent enantiomeric excess with yields of 69.4 percent [14]. The resolution efficiency is particularly enhanced when employing mixed solvent systems containing ethyl acetate and methanol in optimized ratios [11].

Camphoric Acid and Related Bicyclic Acids

Camphoric acid, both in its (1S)-(+) and (1R)-(-) configurations, represents another important class of chiral resolving agents [20]. The bicyclic structure of camphoric acid provides significant steric bulk, which can enhance the discrimination between enantiomers during diastereomeric salt formation [14].

The resolution of (S)-(-)-1-(1-Naphthyl)ethylamine with camphoric acid derivatives typically yields products with 93.7 percent enantiomeric excess and 71.6 percent yield [14]. The camphoric acid system is particularly advantageous for aromatic amine substrates due to favorable π-π stacking interactions between the aromatic rings [20].

| Resolving Agent | Yield (%) | Optical Purity (% ee) | Crystallization Time (hours) | Crystal Morphology | S-Factor |

|---|---|---|---|---|---|

| Oxalic acid derivative | 78.5 | 96.8 | 12 | Needle-like | 3.2 |

| Malonic acid derivative | 72.3 | 94.2 | 18 | Prismatic | 2.8 |

| Succinic acid derivative | 85.2 | 98.5 | 8 | Rectangular plates | 4.1 |

| Tartaric acid | 65.8 | 92.4 | 24 | Rhombic | 2.1 |

| Mandelic acid | 69.4 | 95.1 | 15 | Columnar | 2.6 |

| Camphoric acid | 71.6 | 93.7 | 20 | Bipyramidal | 2.5 |

Dicarboxylic Acid Derivatives for Diastereomeric Salt Crystallization

The utilization of dicarboxylic acid derivatives for the resolution of (S)-(-)-1-(1-Naphthyl)ethylamine represents a sophisticated approach that has demonstrated superior efficiency compared to traditional monocarboxylic acid systems [5] [18]. These derivatives are synthesized through N-derivatization of the target compound with various dicarboxylic acids, creating resolving agents that exhibit enhanced selectivity and crystallization properties [5] [18].

Oxalic Acid Derivative Systems

Research by Bereczki and colleagues has established that oxalic acid derivatives are particularly effective for the resolution of 1-(1-naphthyl)ethylamine [5] [18]. The oxalic acid derivative resolving agents are synthesized by N-derivatizing (R)-1-(1-naphthyl)ethylamine with oxalic acid, creating (R)-N-[1-(1-naphthyl)ethyl]oxalamic acid [18].

Single crystal X-ray diffraction analysis of the diastereomeric salts formed with oxalic acid derivatives reveals specific structural features that contribute to their resolution efficiency [5] [18]. The crystal structures demonstrate alternating layers formed by carboxylate anions and positively charged amine molecules, with hydrogen bonding networks that distinguish between the diastereomeric forms [7].

The oxalic acid derivative system achieves optical purities of 96.8 percent enantiomeric excess with yields of 78.5 percent [18]. The crystallization process typically requires 12 hours and produces needle-like crystal morphology with an S-factor of 3.2 [18].

Malonic Acid Derivative Applications

Malonic acid derivatives have demonstrated considerable utility in the resolution of (S)-(-)-1-(1-Naphthyl)ethylamine [5] [18]. The three-carbon dicarboxylic acid chain length provides optimal spacing for hydrogen bonding interactions while maintaining sufficient flexibility for conformational adaptation during crystallization [18].

The malonic acid derivative system exhibits good crystallization properties, achieving optical purities of 94.2 percent enantiomeric excess with yields of 72.3 percent [18]. The crystallization process typically requires 18 hours and produces prismatic crystal morphology with an S-factor of 2.8 [5] [18].

Succinic Acid Derivative Optimization

Succinic acid derivatives represent the most effective dicarboxylic acid system for the resolution of (S)-(-)-1-(1-Naphthyl)ethylamine [5] [18]. The four-carbon chain length provides excellent salt formation characteristics and superior crystallization behavior compared to shorter or longer chain analogues [18].

The succinic acid derivative system achieves the highest optical purities among the dicarboxylic acid series, with 98.5 percent enantiomeric excess and yields of 85.2 percent [5] [18]. The crystallization process is notably efficient, requiring only 8 hours and producing rectangular plate crystal morphology with the highest S-factor of 4.1 [18].

Structural Analysis and Mechanism

Detailed structural analysis of the diastereomeric salt pairs reveals that all dicarboxylic acid derivative systems exhibit structures composed of alternating layers formed by the carboxylate anions and positively charged amine molecules [7]. The bonding patterns between molecules within layers and between adjacent layers vary depending on the specific dicarboxylic acid chain length [7].

The enhanced resolution efficiency of dicarboxylic acid derivatives compared to traditional resolving agents arises from multiple factors including increased hydrogen bonding opportunities, favorable crystal packing arrangements, and optimized solubility differences between diastereomeric forms [5] [7].

| Dicarboxylic Acid | Chemical Formula | Chain Length | Crystallization Behavior | Resolution Efficiency | Optimal Solvent System |

|---|---|---|---|---|---|

| Oxalic acid | C2H2O4 | 2 | Forms stable diastereomeric salts | High | Ethanol/Water |

| Malonic acid | C3H4O4 | 3 | Good crystallization properties | High | Methanol/Ethyl acetate |

| Succinic acid | C4H6O4 | 4 | Excellent salt formation | Very High | Ethanol/Acetone |

| Glutaric acid | C5H8O4 | 5 | Moderate crystallization | Moderate | Methanol/Water |

| Adipic acid | C6H10O4 | 6 | Limited utility in resolution | Low | Ethanol/Diethyl ether |

Role of Solvent Systems in Resolution Efficiency

The selection of appropriate solvent systems represents a critical parameter in optimizing the resolution efficiency of (S)-(-)-1-(1-Naphthyl)ethylamine [24] [25]. Solvent effects influence multiple aspects of the resolution process including dissolution behavior, nucleation kinetics, crystal growth rates, and the final optical purity of the separated enantiomers [24] [39].

Thermodynamic Considerations in Solvent Selection

The thermodynamic basis for solvent effects in chiral resolution lies in the differential solvation of diastereomeric salt forms [39] [41]. Polar protic solvents such as alcohols provide hydrogen bonding capabilities that can selectively stabilize one diastereomeric form over another, leading to enhanced separation efficiency [35] [41].

The dielectric constant of the solvent system significantly influences the solubility product constants of the diastereomeric salts [24] [25]. Higher dielectric constant solvents generally increase the solubility of ionic species, but the relative solubility differences between diastereomers may be optimized through careful selection of mixed solvent systems [39].

Alcohol-Based Solvent Systems

Ethanol and methanol represent the most commonly employed solvents for the resolution of (S)-(-)-1-(1-Naphthyl)ethylamine [33] [36]. These polar protic solvents provide excellent dissolving power for both the substrate and chiral resolving agents while maintaining appropriate crystallization characteristics [33].

Pure ethanol systems achieve optical purities of 94.1 percent enantiomeric excess with yields of 71.2 percent [29]. The crystallization typically occurs at 15 degrees Celsius following dissolution at 68 degrees Celsius, producing crystals with an average size of 0.8 millimeters [29].

Pure methanol systems demonstrate superior performance, achieving optical purities of 92.8 percent enantiomeric excess with yields of 68.9 percent [29]. The lower boiling point of methanol allows for crystallization at 12 degrees Celsius following dissolution at 62 degrees Celsius [29].

Mixed Alcohol-Water Systems

The incorporation of water into alcohol-based solvent systems significantly enhances resolution efficiency [26] [31]. Ethanol-water mixtures, particularly in the ratio of 7:3, represent optimal systems for the resolution of (S)-(-)-1-(1-Naphthyl)ethylamine [26].

The ethanol-water (7:3) system achieves the highest optical purities of 98.8 percent enantiomeric excess with yields of 91.3 percent [26]. This system requires dissolution at 75 degrees Celsius and crystallization at 20 degrees Celsius, producing crystals with an average size of 1.8 millimeters [26].

The enhanced performance of mixed alcohol-water systems arises from the combined effects of hydrogen bonding from both components, optimized dielectric constants, and favorable crystal growth kinetics [31] [41].

Ketone and Ester Solvent Combinations

Acetone-based solvent systems provide moderate resolution efficiency but offer advantages in terms of rapid crystallization kinetics [32] [37]. Methanol-acetone mixtures in 1:1 ratios achieve optical purities of 96.9 percent enantiomeric excess with yields of 82.1 percent [32].

Ethyl acetate combinations, particularly with ethanol in 3:1 ratios, demonstrate very good resolution performance with optical purities of 95.4 percent enantiomeric excess and yields of 76.2 percent [36]. These systems are particularly advantageous when rapid crystallization is desired [36].

Temperature Effects on Solvent Performance

Temperature plays a crucial role in determining solvent system effectiveness for chiral resolution [22] [24]. The optimal temperature range for most solvent systems falls between 20 and 30 degrees Celsius, where nucleation rates and crystal growth rates are balanced for maximum resolution efficiency [24].

Lower temperatures below 15 degrees Celsius result in reduced nucleation rates but enhanced solubility differences between diastereomers [22]. Higher temperatures above 40 degrees Celsius increase both nucleation and growth rates but reduce solubility differences, leading to diminished resolution efficiency [24].

| Solvent System | Polarity Index | Dielectric Constant | Resolution Efficiency | Crystal Quality | Temperature Range (°C) |

|---|---|---|---|---|---|

| Ethanol | 5.2 | 24.5 | Good | Good | 0-78 |

| Methanol | 5.1 | 32.7 | Very Good | Excellent | 0-65 |

| Acetone | 5.1 | 20.6 | Moderate | Fair | 0-56 |

| Ethyl acetate | 4.4 | 6.0 | Good | Good | 0-77 |

| Diethyl ether | 2.8 | 4.3 | Poor | Poor | 0-35 |

| Water | 9.0 | 80.1 | Variable | Variable | 0-100 |

| Ethanol/Water (7:3) | 6.5 | 52.3 | Excellent | Excellent | 0-70 |

| Methanol/Acetone (1:1) | 5.1 | 26.7 | Good | Very Good | 0-60 |

| Temperature (°C) | Nucleation Rate (nuclei/min·mL) | Crystal Growth Rate (μm/min) | Solubility Difference (g/L) | Resolution Efficiency (%) |

|---|---|---|---|---|

| 5 | 2.1 | 0.8 | 12.5 | 92.4 |

| 15 | 8.5 | 1.2 | 8.9 | 95.8 |

| 25 | 15.2 | 1.8 | 6.2 | 98.2 |

| 35 | 28.4 | 2.4 | 4.1 | 96.7 |

| 45 | 42.1 | 2.8 | 2.8 | 93.1 |

| 55 | 38.6 | 2.5 | 1.9 | 89.5 |

| 65 | 31.2 | 2.1 | 1.2 | 85.2 |

Asymmetric catalytic reduction represents a cornerstone methodology for the stereoselective synthesis of (S)-(-)-1-(1-Naphthyl)ethylamine, offering unprecedented control over molecular chirality through the strategic employment of chiral transition metal catalysts. This transformative approach enables the conversion of prochiral ketone oxime precursors into enantiomerically pure amine products with exceptional efficiency and selectivity [1] [2].

The fundamental principle underlying asymmetric catalytic reduction involves the coordination of prochiral substrates to chiral metal complexes, creating a stereochemically defined environment that favors the formation of one enantiomer over its mirror image. In the context of (S)-(-)-1-(1-Naphthyl)ethylamine synthesis, this methodology has demonstrated remarkable success in achieving both high chemical yields and outstanding enantiomeric excess values, making it an attractive option for both laboratory-scale synthesis and industrial production [3] [4].

The asymmetric reduction process typically employs 1-(1-naphthyl)ethanone oxime as the starting material, which undergoes stereoselective reduction in the presence of suitable hydrogen donors and chiral catalysts. The choice of hydrogen source plays a critical role in determining reaction efficiency, with ammonium formate emerging as a particularly effective and practical reductant due to its safety profile and environmental compatibility compared to gaseous hydrogen [1] .

Ruthenium-Based Catalytic Systems

Ruthenium-based catalytic systems have emerged as the most versatile and effective platforms for the asymmetric catalytic reduction of (S)-(-)-1-(1-Naphthyl)ethylamine precursors. These sophisticated molecular catalysts combine the inherent reactivity of ruthenium centers with carefully designed chiral ligands to achieve unprecedented levels of stereochemical control [6] [7].

The most prominent catalytic system for this transformation involves chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) complexes, which have demonstrated exceptional performance in the asymmetric reduction of 1-(1-naphthyl)ethanone oxime. These catalysts achieve remarkable stereoselectivity, delivering (S)-(-)-1-(1-Naphthyl)ethylamine with enantiomeric excess values reaching 96% and chemical yields of 90% [1] [2].

The structural architecture of these ruthenium catalysts features several key components that contribute to their exceptional performance. The p-cymene ligand provides a stable η6-arene coordination environment that maintains catalyst integrity throughout the reaction process. The chiral 1,2-diphenylethylenediamine backbone, when substituted with tosyl groups, creates a well-defined chiral pocket that effectively discriminates between the prochiral faces of the substrate [9].

The tosyl-substituted diamine ligands play a crucial role in both catalyst stability and enantioselectivity. The electron-withdrawing nature of the tosyl groups enhances the acidity of the nitrogen-hydrogen bonds, facilitating proton transfer processes that are essential for the catalytic mechanism. Additionally, these substituents provide steric bulk that helps to create a more defined chiral environment around the metal center [10] [11].

Advanced ruthenium catalytic systems have also incorporated BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands in combination with chiral diamines to create highly effective catalysts for ketone reduction. These RuCl2(BINAP)(1,2-diamine) complexes demonstrate exceptional versatility, capable of reducing a wide range of ketone substrates with enantioselectivities exceeding 98% [12] [7].

The mechanism of ruthenium-catalyzed asymmetric reduction involves the formation of a catalytically active ruthenium hydride species through the heterolytic cleavage of molecular hydrogen or hydrogen transfer from suitable donors. This hydride intermediate then coordinates to the prochiral ketone oxime substrate, creating diastereomeric transition states that differ in energy, ultimately leading to the preferential formation of one enantiomer [13] [6].

Substrate Scope and Stereoselectivity Optimization

The substrate scope for ruthenium-catalyzed asymmetric reduction extends far beyond simple aromatic ketones, encompassing a diverse array of structural motifs that are relevant to pharmaceutical and fine chemical synthesis. Understanding the relationship between substrate structure and reaction outcome is essential for optimizing stereoselectivity and expanding the utility of these transformations [15].

Aromatic ketones represent the most extensively studied substrate class, with acetophenone derivatives serving as benchmark substrates for catalyst evaluation. These compounds typically undergo reduction with exceptional efficiency, achieving yields of 85-99% and enantiomeric excess values of 90-99% under optimized conditions. The electronic nature of aromatic substituents significantly influences reaction outcomes, with electron-withdrawing groups generally enhancing reaction rates while electron-donating groups may require modified reaction conditions [9].

Heteroaryl ketones present unique challenges and opportunities in asymmetric reduction. Substrates containing pyridine, thiophene, or furan rings often exhibit altered coordination behavior due to the presence of additional heteroatoms that can compete for coordination sites on the metal catalyst. Despite these challenges, specialized catalyst systems have been developed that achieve 75-90% yields and 80-95% enantiomeric excess for heteroaryl substrates [15] [16].

The reduction of ketone oximes, particularly 1-(1-naphthyl)ethanone oxime, represents a specialized application that has received considerable attention due to its relevance to pharmaceutical synthesis. These substrates typically require modified reaction conditions, often employing ammonium formate as the hydrogen source rather than molecular hydrogen. Under optimized conditions, yields of 85-95% and enantiomeric excess values of 90-98% are routinely achieved [1] .

α-Alkoxy ketones constitute another important substrate class that has found applications in the synthesis of pharmaceutical intermediates. These substrates present unique stereochemical challenges due to the presence of multiple stereocenters, requiring careful optimization of catalyst structure and reaction conditions. Recent advances have demonstrated that yields of 80-95% and enantiomeric excess values of 85-95% are achievable for this challenging substrate class [15].

β-Keto esters represent perhaps the most successfully reduced substrate class, with optimized ruthenium catalysts achieving yields of 90-99% and enantiomeric excess values of 95-99% under mild reaction conditions. The success with these substrates is attributed to the favorable coordination geometry and the stabilizing effect of the ester functionality [17].

Cyclic ketones, including tetralone and related structures, have historically been challenging substrates for asymmetric reduction. However, recent catalyst developments have improved the performance for these substrates, with specialized ruthenium complexes achieving yields of 70-85% and enantiomeric excess values of 80-95% under elevated hydrogen pressure [6] [7].

Acetylenic ketones represent a specialized substrate class that has found applications in the synthesis of propargylic alcohols. These substrates are typically reduced using transfer hydrogenation conditions, achieving yields of 85-95% and enantiomeric excess values of 90-99%. The tolerance of the carbon-carbon triple bond under these conditions makes this transformation particularly valuable for synthetic applications [9].

Industrial-Scale Process Development and Yield Enhancement

The transition from laboratory-scale to industrial-scale asymmetric catalytic reduction requires comprehensive optimization of multiple process parameters to achieve economically viable production while maintaining the high stereoselectivity achieved at smaller scales. Industrial process development focuses on maximizing catalyst efficiency, minimizing operational costs, and ensuring environmental compliance [3] [18].

Substrate to catalyst ratios represent a critical parameter for industrial viability, with successful processes requiring S/C ratios of 5000-20000 to achieve acceptable catalyst costs. Laboratory-scale reactions typically operate at S/C ratios of 100-1000, while pilot-scale operations can achieve ratios of 1000-5000. The progression to full industrial scale requires sophisticated catalyst optimization and process engineering to maintain high turnover numbers while preserving stereoselectivity [19] [20].

Hydrogen pressure optimization represents a delicate balance between reaction efficiency and operational safety. Laboratory-scale reactions often employ pressures of 1-10 bar, while industrial processes typically operate at 30-100 bar to achieve acceptable reaction rates. The increased pressure enhances hydrogen solubility and accelerates catalytic turnover, but requires more robust reactor designs and enhanced safety protocols [20] [21].

Temperature control plays a crucial role in maintaining catalyst stability and stereoselectivity while achieving acceptable reaction rates. Industrial processes typically operate at 60-120°C, compared to 25-80°C for laboratory-scale reactions. The elevated temperatures enhance reaction kinetics but require careful optimization to prevent catalyst decomposition and erosion of enantiomeric excess [19].

Reaction time optimization focuses on achieving complete conversion while minimizing production cycle times. Industrial processes typically target reaction times of 6-18 hours, compared to 2-24 hours for laboratory-scale reactions. This optimization requires careful balancing of catalyst loading, temperature, and pressure to achieve the desired productivity [20].

Solvent system selection for industrial processes prioritizes recyclability, environmental compliance, and cost considerations. While laboratory-scale reactions often employ specialized solvents such as dimethylformamide or dichloroethane, industrial processes favor more environmentally benign and recyclable solvent systems. The development of aqueous or solvent-free processes represents an active area of research [4] [22].

Catalyst loading optimization represents perhaps the most critical factor for industrial viability. Successful industrial processes achieve catalyst loadings of 0.005-0.1 mol%, compared to 0.1-5 mol% for laboratory-scale reactions. This dramatic reduction in catalyst loading requires the development of highly active catalyst systems and sophisticated process optimization [19] [20].

Turnover number enhancement focuses on maximizing the number of substrate molecules converted per catalyst molecule. Industrial processes target turnover numbers of 10000-20000, compared to 100-1000 for laboratory-scale reactions. This enhancement requires catalyst systems with exceptional stability and activity, often involving ligand modifications and process optimization [3] [18].

Turnover frequency optimization aims to maximize the rate of catalytic conversion, typically targeting values of 1000-5000 h⁻¹ for industrial processes compared to 10-100 h⁻¹ for laboratory-scale reactions. This enhancement requires careful optimization of reaction conditions and catalyst design to achieve maximum productivity [22].

Advanced process development strategies include the implementation of continuous flow reactors, which offer enhanced heat and mass transfer, improved safety profiles, and reduced capital requirements compared to traditional batch processes. These systems have demonstrated the ability to maintain high stereoselectivity while achieving improved productivity and reduced waste generation [21].

Catalyst recycling and recovery represent essential components of industrial process economics. Advanced separation techniques, including organic solvent nanofiltration and selective precipitation, have been developed to enable catalyst reuse while maintaining activity and selectivity. These approaches can significantly reduce the effective catalyst cost per kilogram of product [20].

The development of robust analytical methods for monitoring conversion and enantiomeric excess in real-time represents a critical enabler for industrial process control. Advanced spectroscopic techniques and automated sampling systems ensure consistent product quality while minimizing analytical costs [18].

Environmental considerations play an increasingly important role in industrial process development, with emphasis on reducing waste generation, minimizing energy consumption, and eliminating hazardous solvents. The development of green chemistry approaches, including the use of renewable hydrogen sources and biodegradable solvents, represents an active area of innovation [22] [23].

Quality assurance protocols for industrial-scale asymmetric reduction focus on ensuring consistent enantiomeric excess and chemical purity while minimizing analytical costs. Statistical process control methods and automated quality monitoring systems enable real-time process optimization and quality assurance [18].

XLogP3

GHS Hazard Statements

H301 (67.18%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (67.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (32.82%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (64.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (32.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (31.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (63.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard